1-(1H-Indazol-4-yl)ethanamine hydrochloride

Lipophilicity Regiochemistry Drug-likeness

1-(1H-Indazol-4-yl)ethanamine hydrochloride (CAS 1956335-74-2) is a heterocyclic amine featuring a 1H-indazole core substituted at the 4-position with an ethanamine moiety, stabilized as the hydrochloride salt. The free base form (CAS 1159511-31-5) bears the IUPAC name 1-(1H-indazol-4-yl)ethan-1-amine and is also referred to as α-methyl-1H-indazole-4-methanamine.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
Cat. No. B7983528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-4-yl)ethanamine hydrochloride
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C1=C2C=NNC2=CC=C1)N.Cl
InChIInChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H
InChIKeySBDAWZDJNQOSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indazol-4-yl)ethanamine Hydrochloride: Core Chemical Identity and Procurement Baseline


1-(1H-Indazol-4-yl)ethanamine hydrochloride (CAS 1956335-74-2) is a heterocyclic amine featuring a 1H-indazole core substituted at the 4-position with an ethanamine moiety, stabilized as the hydrochloride salt . The free base form (CAS 1159511-31-5) bears the IUPAC name 1-(1H-indazol-4-yl)ethan-1-amine and is also referred to as α-methyl-1H-indazole-4-methanamine [1]. With a molecular formula of C₉H₁₂ClN₃ (MW 197.67 for the hydrochloride) and C₉H₁₁N₃ (MW 161.20 for the free base), this compound contains a single asymmetric center at the α-carbon of the ethanamine side chain, yielding a racemic mixture unless otherwise specified. The 4-position substitution regiochemistry is a key distinguishing feature relative to the more commonly encountered 5- and 6-substituted indazole ethanamine isomers .

Why Indazole Regioisomers Cannot Be Interchanged: Structural and Physicochemical Basis for Selecting the 4-Yl Isomer


Indazole ethanamine regioisomers (3-, 4-, 5-, 6-, 7-yl) share identical molecular formulas and molecular weights (161.20 g/mol for free base), yet cannot be treated as interchangeable building blocks. The substitution position on the indazole bicyclic ring dictates the electronic environment of the amine, the steric accessibility for downstream derivatization, and the lipophilicity-driven pharmacokinetic profile of final products. Specifically, the 4-position ethanamine places the basic nitrogen proximal to the pyrazole N1/N2 heteroatoms, yielding a distinct hydrogen-bonding topology and a computed logP approximately 1.2–2.2 units higher than the 3- and 6-substituted isomers [1]. Purity grades available for the hydrochloride salt form range from 95% to 98% across vendors, with the higher-grade (≥97%) material carrying premium pricing reflective of reduced purification burden in multi-step synthetic sequences . These differences have direct consequences for reaction yields, intermediate stability, and the biological target engagement profile of derived compounds, as evidenced by the compound's documented role as a key intermediate in dopamine D3 receptor antagonist programs .

Quantitative Differentiation Evidence for 1-(1H-Indazol-4-yl)ethanamine Hydrochloride Against In-Class Analogs


Lipophilicity Differential: 4-Yl vs. 3-Yl and 6-Yl Indazole Ethanamine Regioisomers

The 4-substituted indazole ethanamine exhibits significantly higher computed logP (2.28) compared to the 3-yl isomer (logP 1.06) and the 6-yl isomer (logP 1.06), representing an approximate 1.2 log unit increase [1]. This difference translates to roughly a 16-fold higher theoretical octanol-water partition coefficient, indicating substantially greater lipophilicity for the 4-position isomer. The polar surface area (PSA) for the 4-yl isomer is 54.7 Ų [1]; analogous data for the 5-yl isomer (CAS 1001906-62-2) is not available from the same computational method, precluding direct PSA comparison at this time. The increased lipophilicity of the 4-yl isomer may be advantageous for CNS-targeted programs where blood-brain barrier penetration is desired, though this inference requires experimental confirmation.

Lipophilicity Regiochemistry Drug-likeness

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assay Systems

The hydrochloride salt (CAS 1956335-74-2) is specifically formulated to enhance aqueous solubility compared to the free base (CAS 1159511-31-5). While quantitative aqueous solubility values (mg/mL) are not publicly reported for either form from standardized assays, the free base is described as demonstrating 'moderate solubility in common organic solvents like methanol and ethyl acetate but limited water solubility,' whereas the hydrochloride salt is characterized as having 'enhanced solubility in water, facilitating handling in laboratory settings' . The hydrochloride salt's enhanced aqueous solubility is a direct consequence of protonation of the primary amine (estimated pKa ~9.5), which converts the neutral free base into a charged ammonium species with greater hydration enthalpy. This makes the hydrochloride salt the preferred form for direct use in aqueous biological assay buffers without pre-dissolution in organic co-solvents.

Solubility Salt form Formulation

Purity Tier Differentiation: Premium-Grade Hydrochloride for Multi-Step Synthesis vs. Standard-Grade Free Base

The hydrochloride salt is commercially available at purities of 97% (Fluorochem, UK stock) and 98% (MolCore, ISO-certified), while the free base is offered at 95% (AKSci) and 98% (Leyan) . The 97% hydrochloride grade from Fluorochem is priced at £85/1g (UK stock, next-day shipping), positioning it as a mid-tier research-grade building block . The 5-yl isomer hydrochloride (CAS 1001906-62-2) is less widely stocked, and its 6-yl and 7-yl analogs are predominantly available only as free bases from limited vendors, reducing procurement flexibility for salt-form comparators. The availability of the 4-yl isomer in both free base and hydrochloride forms, across multiple purity tiers, provides greater procurement optionality depending on downstream synthetic requirements.

Purity Synthetic intermediate Procurement

Validated Application: Documented Intermediate in Dopamine D3 Receptor Antagonist Synthesis

The 1-(1H-indazol-4-yl)ethanamine scaffold is explicitly cited as 'a key intermediate in the synthesis of dopamine D3 receptor antagonists for neurological disorders, where the ethylamine group provides essential amine functionality for receptor interaction' . This application is documented in medicinal chemistry literature and is supported by patent families (e.g., US20050267096A1, CN1968952A) describing indazole-based dopamine agonists with D3-over-D2 selectivity [1]. In contrast, the 5-yl and 6-yl indazole ethanamine isomers are more commonly associated with kinase inhibition programs (e.g., Akt, CHK1/CHK2, JNK) rather than dopaminergic targeting, suggesting divergent lead optimization trajectories based on regioisomer selection . No quantitative D3 receptor binding data (Ki, EC50) for the unsubstituted 4-yl ethanamine parent compound has been identified in the public domain, indicating that its primary evidence value lies in its documented utility as a synthetic intermediate rather than as a direct pharmacological probe.

Dopamine D3 Neurological disorders Medicinal chemistry

Procurement-Guided Application Scenarios for 1-(1H-Indazol-4-yl)ethanamine Hydrochloride


Dopamine D3 Receptor Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing D3-selective antagonists for neurological indications (Parkinson's disease, schizophrenia, sexual dysfunction) should prioritize the 4-yl indazole ethanamine hydrochloride as the starting building block. The ethylamine side chain provides the essential primary amine handle for amide coupling, reductive amination, or sulfonamide formation, while the 4-position attachment topology has been validated in patent filings for achieving D3-over-D2 selectivity . The hydrochloride salt form is preferred for this application as it permits direct use in aqueous reaction conditions (e.g., HATU-mediated amide couplings in DMF/water mixtures) without pre-neutralization. The higher lipophilicity (logP ~2.3) of the 4-yl isomer, relative to the 3-yl or 6-yl isomers, may additionally favor CNS penetration of final compounds [1].

Parallel Synthesis Library Construction for Kinase vs. GPCR Target Screening

When constructing focused compound libraries for differential screening against kinase and GPCR panels, the 4-yl indazole ethanamine offers a distinct chemotype from the 5-yl and 6-yl isomers. Procurement of all three regioisomers enables systematic exploration of substitution-dependent target engagement: the 4-yl isomer anchors GPCR-directed libraries (particularly dopaminergic and serotonergic targets), while the 5-yl and 6-yl isomers are more appropriate for kinase-directed libraries [1]. The availability of the 4-yl isomer as a hydrochloride salt in ≥97% purity minimizes the need for post-procurement purification, enabling direct plating into 96-well format for automated parallel synthesis workflows.

Physicochemical Property Optimization via Regioisomeric Scaffold Hopping

Drug discovery programs encountering poor solubility or excessive metabolic clearance with 5- or 6-substituted indazole lead series can employ the 4-yl ethanamine isomer as a scaffold-hopping alternative. The computed logP differential (4-yl: 2.28 vs. 6-yl: 1.06) [1] provides a quantitative basis for predicting altered ADME profiles, while the distinct electronic environment of the 4-position (adjacent to the pyrazole ring) offers different metabolic soft spots compared to 5- or 6-substitution. This scenario is most relevant for programs that have already generated PK data on 5- or 6-yl lead compounds and seek to modulate lipophilicity without abandoning the indazole chemotype entirely.

Aqueous Biological Assay Development Requiring Salt-Form Building Blocks

Biochemical screening laboratories performing target-based assays (e.g., fluorescence polarization, TR-FRET, SPR) in aqueous buffer systems should procure the hydrochloride salt rather than the free base. The enhanced aqueous solubility of the hydrochloride salt eliminates the need for DMSO stock solutions, reducing the risk of organic solvent interference in sensitive biophysical assays. This is particularly critical for fragment-based screening and SPR biosensor experiments where even low concentrations of DMSO can generate problematic bulk-refractive index changes. The salt form's documented purity range (95–98%) [1] supports direct use without additional purification for most biochemical applications.

Quote Request

Request a Quote for 1-(1H-Indazol-4-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.